Cas no 6043-22-7 (1-(1-benzylpiperidin-4-yl)-4-(methylsulfonyl)piperazine)

1-(1-benzylpiperidin-4-yl)-4-(methylsulfonyl)piperazine structure
6043-22-7 structure
Product Name:1-(1-benzylpiperidin-4-yl)-4-(methylsulfonyl)piperazine
CAS No:6043-22-7
MF:C17H27N3O2S
MW:337.480182886124
CID:1620476
PubChem ID:878477
Update Time:2025-04-21

1-(1-benzylpiperidin-4-yl)-4-(methylsulfonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-benzylpiperidin-4-yl)-4-(methylsulfonyl)piperazine
    • 1-(1-Benzyl-piperidin-4-yl)-4-methanesulfonyl-piperazine
    • piperazine, 1-(methylsulfonyl)-4-[1-(phenylmethyl)-4-piperidinyl]-
    • Oprea1_362577
    • Oprea1_853065
    • CBMicro_041755
    • CHEMBL1525657
    • DTXSID10975831
    • HMS2326N15
    • AKOS000548586
    • 1-(1-benzyl-4-piperidinyl)-4-(methylsulfonyl)piperazine
    • MLS000099161
    • 1-(1-benzylpiperidin-4-yl)-4-methylsulfonylpiperazine
    • SCHEMBL18181908
    • STK014214
    • 1-(1-Benzylpiperidin-4-yl)-4-(methanesulfonyl)piperazine
    • 1-(1-BENZYLPIPERIDIN-4-YL)-4-METHANESULFONYLPIPERAZINE
    • BIM-0041762.P001
    • 6043-22-7
    • SMR000070552
    • Inchi: 1S/C17H27N3O2S/c1-23(21,22)20-13-11-19(12-14-20)17-7-9-18(10-8-17)15-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3
    • InChI Key: QTKYWMORVDKILO-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCN(CC1)C1CCN(CC2C=CC=CC=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 337.18261
  • Monoisotopic Mass: 337.182398
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.2
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.23
  • Boiling Point: 460.7°C at 760 mmHg
  • Flash Point: 232.4°C
  • Refractive Index: 1.607
  • PSA: 43.86
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